N'-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-N-[(thiophen-2-yl)methyl]ethanediamide
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Overview
Description
N’-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-N-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound that features a combination of furan, piperidine, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-N-[(thiophen-2-yl)methyl]ethanediamide typically involves multiple steps:
Formation of the Furan Moiety: The furan ring can be synthesized through the cyclization of 2,5-dimethylfuran.
Piperidine Derivative Synthesis: The piperidine ring is formed via the hydrogenation of pyridine or through the cyclization of appropriate precursors.
Thiophene Synthesis: The thiophene ring is synthesized through the Paal-Knorr synthesis or other cyclization methods.
Coupling Reactions: The furan, piperidine, and thiophene moieties are then coupled using appropriate linkers and reagents to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-N-[(thiophen-2-yl)methyl]ethanediamide can undergo various chemical reactions:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form hydrogenated derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan and thiophene oxides, while reduction may produce hydrogenated derivatives.
Scientific Research Applications
N’-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-N-[(thiophen-2-yl)methyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals due to its unique structure.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique electronic properties may make it useful in the development of new materials, such as conductive polymers.
Mechanism of Action
The mechanism by which N’-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-N-[(thiophen-2-yl)methyl]ethanediamide exerts its effects depends on its application:
Medicinal Chemistry: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity.
Material Science: Its electronic properties may influence the conductivity or other physical properties of materials in which it is incorporated.
Comparison with Similar Compounds
Similar Compounds
N’-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-N-[(thiophen-2-yl)methyl]ethanediamide: shares similarities with other compounds containing furan, piperidine, and thiophene moieties.
N’-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-N-[(thiophen-2-yl)methyl]ethanediamide: is unique due to the specific arrangement and combination of these moieties, which may confer distinct properties.
Uniqueness
The uniqueness of N’-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-N-[(thiophen-2-yl)methyl]ethanediamide lies in its specific structure, which combines multiple functional groups in a single molecule. This unique structure may result in distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
N-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S/c1-14-10-17(15(2)26-14)13-23-7-5-16(6-8-23)11-21-19(24)20(25)22-12-18-4-3-9-27-18/h3-4,9-10,16H,5-8,11-13H2,1-2H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLWGWOGOYVTPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CN2CCC(CC2)CNC(=O)C(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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